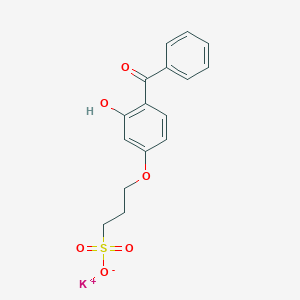

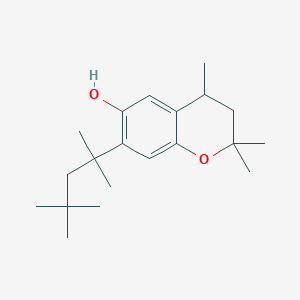

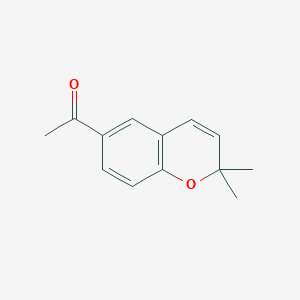

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

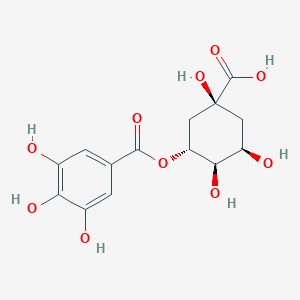

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-, commonly known as Vitamin E, is a group of fat-soluble compounds that are essential for human health. It was first discovered in 1922 by Herbert McLean Evans and Katherine Scott Bishop. Vitamin E is a potent antioxidant that protects the body from oxidative damage caused by free radicals. It is also involved in various physiological functions such as immune function, regulation of gene expression, and cell signaling.

Mécanisme D'action

Vitamin E acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. It also regulates gene expression and modulates cell signaling pathways, which are important for various physiological functions.

Effets Biochimiques Et Physiologiques

Vitamin E has been shown to have various biochemical and physiological effects. It has been shown to improve immune function, reduce inflammation, and enhance endothelial function. Vitamin E has also been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

Vitamin E has several advantages for lab experiments. It is readily available, stable, and easy to handle. However, it has some limitations, such as its low solubility in water and its potential to interfere with other assays.

Orientations Futures

There are several future directions for research on Vitamin E. Some of these include:

1. Studying the effects of Vitamin E on the gut microbiome and its potential role in the prevention and treatment of various diseases.

2. Investigating the effects of Vitamin E on epigenetic modifications and its potential role in regulating gene expression.

3. Exploring the potential of Vitamin E as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

4. Developing new formulations of Vitamin E that improve its bioavailability and efficacy.

5. Investigating the role of Vitamin E in modulating the immune response and its potential use in immunotherapy.

Conclusion:

Vitamin E is a potent antioxidant that has several potential health benefits. It has been extensively studied for its role in the prevention and treatment of various diseases. Vitamin E has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Vitamin E, which could lead to the development of new therapies and treatments for various diseases.

Méthodes De Synthèse

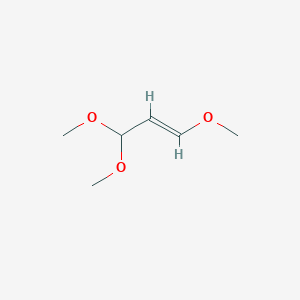

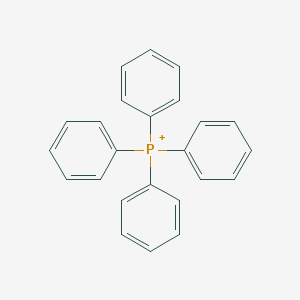

Vitamin E can be synthesized chemically or extracted from natural sources such as vegetable oils, nuts, and seeds. The chemical synthesis of Vitamin E involves several steps, including the condensation of 2,4,6-trimethylphenol with isophthalic acid, followed by the reduction of the resulting intermediate to produce Vitamin E.

Applications De Recherche Scientifique

Vitamin E has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-aging properties. Vitamin E has also been studied for its role in the prevention and treatment of various diseases such as cardiovascular disease, Alzheimer's disease, and diabetes.

Propriétés

Numéro CAS |

18403-59-3 |

|---|---|

Nom du produit |

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)- |

Formule moléculaire |

C20H32O2 |

Poids moléculaire |

304.5 g/mol |

Nom IUPAC |

2,2,4-trimethyl-7-(2,4,4-trimethylpentan-2-yl)-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C20H32O2/c1-13-11-20(7,8)22-17-10-15(16(21)9-14(13)17)19(5,6)12-18(2,3)4/h9-10,13,21H,11-12H2,1-8H3 |

Clé InChI |

WPFCIJSORUPKTC-UHFFFAOYSA-N |

SMILES |

CC1CC(OC2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C |

SMILES canonique |

CC1CC(OC2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C |

Autres numéros CAS |

18403-59-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)